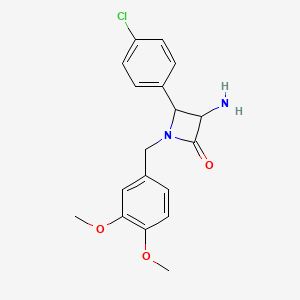![molecular formula C17H25N3O2 B2838601 6-Cyclopropyl-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2195879-90-2](/img/structure/B2838601.png)
6-Cyclopropyl-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Cyclopropyl-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a hydroxycyclopentyl moiety, and an azetidinyl group attached to a dihydropyridazinone core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Construction of the Azetidinyl Group: This step may involve the formation of azetidin-3-yl intermediates through cyclization reactions.
Attachment of the Hydroxycyclopentyl Moiety: This can be done via nucleophilic substitution or addition reactions.
Formation of the Dihydropyridazinone Core: This step typically involves cyclization reactions, often using hydrazine derivatives and appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of scalable reaction conditions, efficient purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxycyclopentyl moiety, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the dihydropyridazinone core, potentially converting it to a more saturated pyridazinone derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of saturated pyridazinone derivatives.
Substitution: Introduction of various functional groups at the azetidinyl position.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of cyclopropyl and azetidinyl groups in organic synthesis.
Biology
Biologically, 6-Cyclopropyl-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is investigated for its potential as a bioactive molecule. Its structural motifs are of interest for the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its unique structure may interact with biological targets in ways that could lead to the development of new drugs.
Industry
Industrially, this compound could be used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
作用機序
The mechanism of action of 6-Cyclopropyl-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways.
類似化合物との比較
Similar Compounds
6-Cyclopropyl-2,3-dihydropyridazin-3-one: Lacks the azetidinyl and hydroxycyclopentyl groups.
2-({1-[(1-Hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one: Lacks the cyclopropyl group.
6-Cyclopropyl-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)pyridazin-3-one: Lacks the dihydro component.
Uniqueness
The uniqueness of 6-Cyclopropyl-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one lies in its combination of structural features. The presence of the cyclopropyl group, hydroxycyclopentyl moiety, and azetidinyl group in a single molecule provides a distinct set of chemical and biological properties that are not found in simpler analogs.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.
特性
IUPAC Name |
6-cyclopropyl-2-[[1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c21-16-6-5-15(14-3-4-14)18-20(16)11-13-9-19(10-13)12-17(22)7-1-2-8-17/h5-6,13-14,22H,1-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKMKKDCWAXGFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN2CC(C2)CN3C(=O)C=CC(=N3)C4CC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-cyclopropyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2838518.png)



![N-(2-Hydroxy-3-phenoxypropyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2838529.png)


![4-chloro-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2838533.png)


![5-chloro-N-[2-(4-methoxyanilino)-2-oxoethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2838536.png)
![1-(2,4-dimethylphenyl)-4-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2838537.png)


